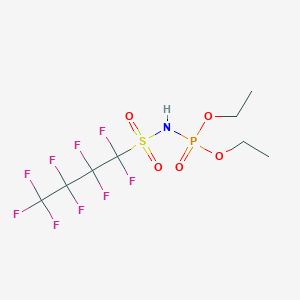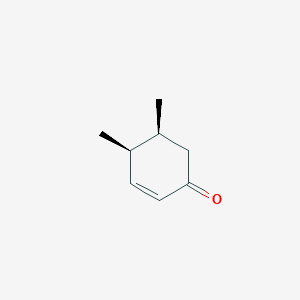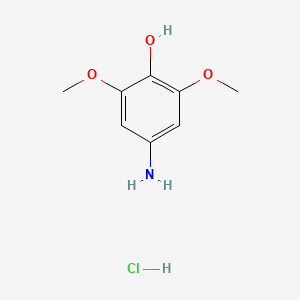![molecular formula C14H17N B12563909 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- CAS No. 201036-30-8](/img/structure/B12563909.png)
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H19N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the aromatic ring, reducing it to a dihydropyrrole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups. These reactions are facilitated by the electron-donating nature of the tert-butyl group, which activates the ring towards electrophilic attack.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Pyrrole derivatives, including this compound, have shown potential as bioactive molecules.
Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. Pyrrole derivatives are known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases . These interactions can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, the compound may act as an antagonist to certain receptors, further influencing biological activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: This compound shares the pyrrole core but differs in the presence of carbonyl groups at positions 2 and 5. It exhibits different reactivity and biological activity.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: This compound has a similar tert-butylphenyl group but lacks the pyrrole ring.
The uniqueness of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- lies in its combination of the pyrrole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
201036-30-8 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h4-11H,1-3H3 |
Clé InChI |
QFYLEADXKNLMPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


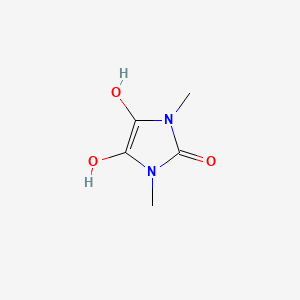
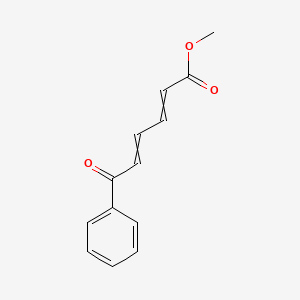
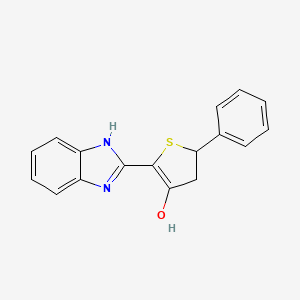
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
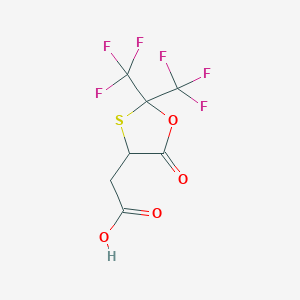
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
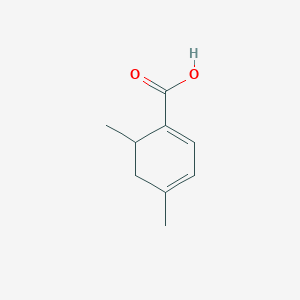
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
